Pgy72L3zgf
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Overview
Description
The compound Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride , identified by the Unique Ingredient Identifier (UNII) PGY72L3ZGF , is a complex organic molecule with significant potential in various scientific fields . This compound is characterized by its intricate structure, which includes a chlorinated acridine moiety and a carbamate group.
Preparation Methods
The synthesis of Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride involves multiple steps:
Formation of the Acridine Core: The initial step involves the synthesis of the acridine core, which is achieved through a series of cyclization reactions.
Chlorination: The acridine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The chlorinated acridine is reacted with appropriate amines to introduce the amino groups.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, advanced purification techniques, and automated synthesis equipment.
Chemical Reactions Analysis
Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates
Scientific Research Applications
Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe for studying cellular processes and interactions due to its fluorescent properties.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Industrial applications include its use in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in gene expression, protein function, and cellular behavior .
Comparison with Similar Compounds
Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride can be compared with other similar compounds, such as:
Acridine Orange: A well-known fluorescent dye used in biological staining.
Methyl Green: Another dye with applications in histology and cytology.
Proflavine: An acridine derivative with antimicrobial properties.
The uniqueness of Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88913-98-8 |
---|---|
Molecular Formula |
C23H23Cl3N4O2 |
Molecular Weight |
493.8 g/mol |
IUPAC Name |
methyl N-[4-[(3-chloro-5-methylacridin-9-yl)amino]-3-(methylamino)phenyl]carbamate;dihydrochloride |
InChI |
InChI=1S/C23H21ClN4O2.2ClH/c1-13-5-4-6-17-21(13)28-19-11-14(24)7-9-16(19)22(17)27-18-10-8-15(12-20(18)25-2)26-23(29)30-3;;/h4-12,25H,1-3H3,(H,26,29)(H,27,28);2*1H |
InChI Key |
OGWPECPWFWEIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)Cl)NC4=C(C=C(C=C4)NC(=O)OC)NC.Cl.Cl |
Origin of Product |
United States |
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